N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride
Description
N1-(6-Chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride (CAS: Not explicitly provided in evidence) is a cyclohexane-diamine derivative functionalized with a 6-chloropyridazinyl substituent. Its molecular formula is inferred as C₁₀H₁₄Cl₂N₄ (based on structural analogs in –8). The compound features a cyclohexane backbone with vicinal (1,2-position) amine groups and a chloropyridazinyl moiety, which confers distinct electronic and steric properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
2-N-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-5-6-10(15-14-9)13-8-4-2-1-3-7(8)12;/h5-8H,1-4,12H2,(H,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFIERXLBYWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420981-13-0 | |
| Record name | 1,2-Cyclohexanediamine, N1-(6-chloro-3-pyridazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420981-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H16Cl2N4, with a molecular weight of approximately 263.17 g/mol. The compound contains a chloropyridazine moiety attached to a cyclohexane backbone with two amine groups, which enhances its reactivity and potential interactions with biological targets .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The amine groups may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The compound's structure suggests it may bind to specific receptors in cellular signaling pathways, influencing physiological processes.
- Electrophilic Reactions : The presence of the chloropyridazine ring allows for electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates that can affect cellular functions.
Biological Activity
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
- Anticancer Activity : Some studies have suggested that derivatives of pyridazine compounds exhibit cytotoxic effects against cancer cell lines. The specific effects of this compound on cancer cells are still under investigation.
- Antimicrobial Properties : Preliminary findings indicate potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N1-(6-chloropyridazin-3-yl)benzene-1,4-diamine | C10H9ClN4 | 220.65 | Contains a benzene ring instead of cyclohexane |
| trans-Cyclohexane-1,4-diamine | C6H14N2 | 114.19 | Lacks chlorinated pyridazine moiety |
| N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine | C6H11ClN4 | 245.5 | Shorter carbon chain compared to cyclohexane |
This table highlights how the combination of a chloropyridazine ring and cyclohexane backbone distinguishes this compound from others in its class.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound:
- In Vitro Studies : Laboratory tests have shown that derivatives similar to this compound exhibit varying levels of cytotoxicity against different cancer cell lines.
- Binding Affinity Studies : Research has focused on determining the binding affinity of this compound to various biological targets using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies are crucial for understanding its pharmacodynamics and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The following table highlights structural differences between the target compound and similar molecules:
Key Observations:
Aromatic Substituent Influence :
- The target’s 6-chloropyridazinyl group is a nitrogen-rich heterocycle, offering hydrogen-bonding sites distinct from the chlorobenzyl (Analogs 1–2) or pyrimidinyl (Analog 3) groups. Pyridazine’s two adjacent nitrogen atoms may enhance interactions with biological targets compared to single-nitrogen heterocycles .
- Analog 4’s benzodithiazine core introduces sulfone groups, which drastically alter electronic properties (IR: 1345–1155 cm⁻¹ for SO₂ ).
Salt Forms and Solubility :
Physicochemical and Spectroscopic Properties
- Melting Points : Analog 4 exhibits a high decomposition temperature (271–272°C), likely due to its rigid benzodithiazine framework . Data for the target compound are lacking but could be inferred to be lower due to less rigidity.
- Spectroscopy: IR: N-H stretches (~3200–3300 cm⁻¹) and SO₂ vibrations (Analog 4) are diagnostic for functional groups. The target’s pyridazinyl C-Cl stretch would appear near 750 cm⁻¹ . NMR: Analog 2’s ¹H-NMR shows aromatic protons at δ 7.86–7.92 ppm, while chlorobenzyl analogs (e.g., Analog 1) would display signals near δ 7.3–7.5 ppm for aromatic H .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
